(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol (1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17729869
InChI: InChI=1S/C6H13NO3/c8-4-5(9)6-3-7-1-2-10-6/h5-9H,1-4H2/t5-,6-/m0/s1
SMILES:
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol

(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol

CAS No.:

Cat. No.: VC17729869

Molecular Formula: C6H13NO3

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol -

Specification

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
IUPAC Name (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol
Standard InChI InChI=1S/C6H13NO3/c8-4-5(9)6-3-7-1-2-10-6/h5-9H,1-4H2/t5-,6-/m0/s1
Standard InChI Key KAFYFJBMXVWYRW-WDSKDSINSA-N
Isomeric SMILES C1CO[C@@H](CN1)[C@H](CO)O
Canonical SMILES C1COC(CN1)C(CO)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol (C₆H₁₃NO₃) features a morpholine ring substituted at the 2-position with an ethane-1,2-diol chain. The (1S,2S) configuration imposes strict stereochemical constraints, influencing its solubility, reactivity, and biological interactions. Key structural elements include:

  • Morpholine ring: A saturated heterocycle with oxygen at position 1 and nitrogen at position 4.

  • Ethane-1,2-diol moiety: Two hydroxyl groups on adjacent carbons, enhancing hydrophilicity and hydrogen-bonding capacity.

The stereochemistry is critical for molecular recognition in biological systems, as evidenced by the activity of related (S)-configured morpholine derivatives in drug discovery .

Synthesis and Chemical Reactivity

Synthetic Routes

While no direct synthesis of (1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol is documented, analogous protocols for (S)-morpholin-2-ylmethanol hydrochloride suggest viable pathways:

Nucleophilic Substitution

Morpholine derivatives are often synthesized via nucleophilic substitution. For example, 4,6-dichloro-2-ethylpyrimidine reacts with (S)-morpholin-2-ylmethanol hydrochloride in isopropyl alcohol with triethylamine to yield substituted pyrimidines . Adapting this method, a diol precursor could undergo similar substitution at the morpholine ring.

Table 1: Representative Synthesis Conditions for Morpholine Derivatives

SubstrateReagentSolventConditionsYield
4,6-Dichloro-2-ethylpyrimidine(S)-Morpholin-2-ylmethanoli-PrOH90°C, 1h>100%
Ethyl 4-(2-bromo-4-fluorophenyl)-6-(bromomethyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate(S)-Morpholin-2-ylmethanolTHF/H₂O25°C, 6h23%

Protection-Deprotection Strategies

Carbobenzyloxy (Cbz) protection is frequently employed to stabilize intermediates. For instance, (S)-morpholin-2-ylmethanol hydrochloride reacts with Cbz-Cl in tetrahydrofuran/water to form a protected derivative in 100% yield . Applying this to the diol analog would require selective protection of one hydroxyl group to avoid side reactions.

Physicochemical Properties

Solubility and Partitioning

Computational models predict that morpholine diols exhibit high aqueous solubility due to their polar functional groups. For (S)-morpholin-2-ylmethanol hydrochloride, experimental solubility exceeds 50.8 mg/mL, classified as "very soluble" . The diol variant likely shares this trait, though the additional hydroxyl group may further enhance hydrophilicity.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Molecular Weight163.18 g/mol-
Log P (octanol-water)-0.25 (consensus)XLOGP3
TPSA (Topological Polar Surface Area)72.4 ŲSILICOS-IT
Water Solubility>100 mg/mLESOL

Stereochemical Impact on Properties

The (1S,2S) configuration influences crystal packing and intermolecular interactions. For example, (S)-morpholin-2-ylmethanol hydrochloride crystallizes in a monoclinic system, with hydrogen bonds between the hydroxyl group and chloride ions . The diol analog may form more extensive hydrogen-bonding networks, affecting its melting point and stability.

Pharmacological Profile

Absorption and Distribution

Morpholine derivatives often exhibit high gastrointestinal (GI) absorption but limited blood-brain barrier (BBB) penetration. For (S)-morpholin-2-ylmethanol hydrochloride, computational models predict:

  • GI absorption: High

  • BBB permeation: No

  • P-glycoprotein substrate: No

The diol’s increased polarity may further reduce BBB permeability, making it suitable for peripheral targets.

Metabolic Stability

Cytochrome P450 (CYP) inhibition assays for related compounds show no significant activity against CYP1A2, CYP2C19, or CYP3A4 . This suggests low risk of drug-drug interactions, a favorable trait for therapeutic agents.

Applications in Drug Discovery

Antibiotic and Antiviral Agents

Morpholine derivatives are prominent in antimicrobial research. The ethyl 4-(2-bromo-4-fluorophenyl)-6-(((S)-2-(hydroxymethyl)morpholino)methyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate (synthesized from (S)-morpholin-2-ylmethanol hydrochloride) demonstrates activity against resistant bacterial strains . The diol variant could enhance binding to bacterial enzymes through additional hydrogen bonds.

Fluorescent Probes

Morpholine’s nitrogen lone pair facilitates coordination with metal ions, enabling use in fluorescent probes. The diol’s hydroxyl groups may improve aqueous compatibility for in vivo imaging applications.

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